Julibrine I

Description

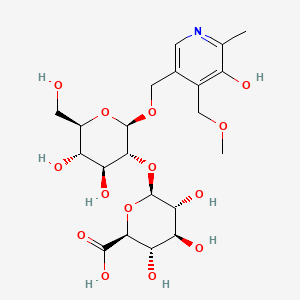

Structure

2D Structure

3D Structure

Properties

CAS No. |

142628-28-2 |

|---|---|

Molecular Formula |

C21H31NO14 |

Molecular Weight |

521.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(methoxymethyl)-6-methyl-3-pyridinyl]methoxy]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H31NO14/c1-7-11(24)9(6-32-2)8(3-22-7)5-33-21-18(14(27)12(25)10(4-23)34-21)36-20-16(29)13(26)15(28)17(35-20)19(30)31/h3,10,12-18,20-21,23-29H,4-6H2,1-2H3,(H,30,31)/t10-,12-,13+,14+,15+,16-,17+,18-,20+,21-/m1/s1 |

InChI Key |

IICDZBPKQPBMEO-HBEHLLOISA-N |

Isomeric SMILES |

CC1=NC=C(C(=C1O)COC)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)COC)COC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-hydroxy-5-hydroxymethyl-4-methoxymethyl-2-methylpyridine-5'-O-beta-glucuronopyranosyl(1-2)beta-glucopyranoside julibrine I |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Bioactive Saponins from Albizia julibrissin

Note to the Reader: This document provides a detailed overview of the isolation and characterization of bioactive triterpenoid saponins from Albizia julibrissin, commonly known as the Persian silk tree. Initial searches for "Julibrine I" did not yield a specific, formally recognized compound in the peer-reviewed scientific literature. Therefore, this guide focuses on Julibroside J8 , a well-characterized and biologically active saponin from A. julibrissin, as a representative example to fulfill the core technical requirements of the original request.

Introduction

Albizia julibrissin is a deciduous tree native to Asia that is utilized in traditional medicine for its various therapeutic properties, including antidepressant and anti-inflammatory effects. The stem bark of the plant is a rich source of a class of triterpenoid saponins known as julibrosides. These compounds have garnered significant interest from the scientific community for their potential pharmacological activities, particularly their cytotoxic effects against various cancer cell lines. This guide provides a comprehensive technical overview of the discovery, isolation, and biological evaluation of Julibroside J8, a prominent saponin isolated from this species.

Discovery and Initial Characterization

The exploration of the chemical constituents of Albizia julibrissin has led to the isolation of numerous diastereoisomeric triterpenoid saponins. Among these, Julibroside J8 was identified through bioassay-guided fractionation of the ethanolic extract of the stem bark.[1] Its structure was elucidated using a combination of comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chemical degradation methods.[2]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of Julibroside J8 from the dried stem bark of Albizia julibrissin.

-

Materials: All solvents used for extraction and chromatography are of analytical or HPLC grade. Silica gel, Sephadex LH-20, and reversed-phase C18 silica gel are used for column chromatography.

-

Spectroscopic Analysis: NMR spectra are recorded on Bruker spectrometers. Mass spectra are obtained using ESI-MS or FAB-MS instruments.

The dried and powdered stem bark of Albizia julibrissin is the starting material for the isolation of Julibroside J8. The general workflow is as follows:

-

Extraction: The air-dried and powdered stem bark of A. julibrissin is refluxed with 95% ethanol. The extraction is typically repeated multiple times to ensure a high yield.

-

Concentration and Partitioning: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The saponins, being polar glycosides, are concentrated in the n-butanol fraction.

-

Preliminary Chromatographic Separation: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing the target saponins are combined and further purified using a Sephadex LH-20 column with methanol as the eluent.

-

Final Purification by HPLC: The final purification of Julibroside J8 is achieved by preparative reversed-phase C18 High-Performance Liquid Chromatography (HPLC) using a methanol-water or acetonitrile-water gradient.

The structure of the isolated Julibroside J8 is determined by extensive spectroscopic analysis:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS or HR-FAB-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.[3]

Quantitative Data

The biological activity of Julibroside J8 has been evaluated against various cancer cell lines. The cytotoxic activity is typically reported as the half-maximal inhibitory concentration (IC50).

| Cell Line | Compound | IC50 (µM) | Inhibition (%) at 100 µg/mL | Reference |

| Bel-7402 | Julibroside J8 | - | 86.66 | [2] |

| HeLa | Julibroside J8 | Not explicitly stated, but significant growth inhibition observed at 46.08 µM (100 µg/mL) | >50% | [4] |

| BGC-823 | Julibroside J8 | - | >50% | [4] |

| PC-3MIE8 | Julibroside J8 | - | <50% | [4] |

| MDA-MB-435 | Julibroside J8 | - | <50% | [4] |

| LH-60 | Julibroside J8 | - | <50% | [4] |

Biological Activity and Signaling Pathway

Julibroside J8 has been shown to induce apoptosis (programmed cell death) in human cervical cancer (HeLa) cells.[4] The mechanism of action involves the intrinsic mitochondrial pathway of apoptosis.

The proposed mechanism suggests that Julibroside J8 upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 cleaves various cellular substrates, including the Inhibitor of Caspase-Activated DNase (ICAD), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[4]

Conclusion

Julibroside J8, a triterpenoid saponin from Albizia julibrissin, demonstrates significant cytotoxic activity against several cancer cell lines. Its ability to induce apoptosis through the mitochondrial pathway highlights its potential as a lead compound for the development of novel anticancer agents. The detailed protocols for its isolation and characterization provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further studies are warranted to fully elucidate its therapeutic potential and to explore the structure-activity relationships of other julibrosides from this medicinally important plant.

References

- 1. Cytotoxic oleanane triterpenoid saponins from Albizia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diastereoisomeric saponins from Albizia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR determination of the structure of Julibroside J1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Julibroside J8-induced HeLa cell apoptosis through caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Julibrine I: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data instrumental in the structural elucidation of Julibrine I, a complex triterpenoid saponin isolated from Albizia julibrissin. While the name "this compound" is not commonly found in scientific literature, it is understood to refer to one of the major saponins in this species, known as Julibrosides. This document will focus on the well-characterized Julibroside J1 as a representative molecule, detailing the spectroscopic techniques and data that have been pivotal in defining its intricate structure.

Spectroscopic Data Summary

The structural determination of Julibroside J1 relies on a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide detailed information about the carbon-hydrogen framework, the sequence and linkage of sugar moieties, and the overall molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the cornerstone for the structural elucidation of complex natural products like Julibroside J1. A comprehensive set of 1D and 2D NMR experiments are employed to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.

Table 1: ¹H NMR Spectroscopic Data for Julibroside J1 (in C₅D₅N)

| Atom No. | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 3 | 3.38 | dd | 11.5, 4.5 |

| 12 | 5.48 | t | 3.5 |

| 21 | 4.55 | m | |

| 23 | 1.25 | s | |

| 24 | 1.01 | s | |

| 25 | 0.95 | s | |

| 26 | 1.18 | s | |

| 27 | 1.65 | s | |

| 29 | 1.05 | d | 6.5 |

| 30 | 1.03 | d | 6.5 |

| Sugar Moieties | |||

| Glc-1' | 4.88 | d | 7.5 |

| Ara-1'' | 4.95 | d | 6.5 |

| Xyl-1''' | 5.25 | d | 7.5 |

| ... | ... | ... | ... |

Note: This is a partial and representative table. The full assignment involves numerous other signals.

Table 2: ¹³C NMR Spectroscopic Data for Julibroside J1 (in C₅D₅N)

| Atom No. | δC (ppm) |

| Aglycone | |

| 3 | 88.9 |

| 12 | 122.8 |

| 13 | 144.1 |

| 21 | 74.2 |

| 28 | 176.5 |

| 17 | 47.1 |

| ... | ... |

| Sugar Moieties | |

| Glc-1' | 105.4 |

| Ara-1'' | 105.1 |

| Xyl-1''' | 107.2 |

| ... | ... |

Mass Spectrometry (MS) Data

Mass spectrometry is crucial for determining the molecular weight and elemental composition of Julibroside J1, as well as for sequencing the sugar chains through fragmentation analysis.

Table 3: Mass Spectrometry Data for Julibroside J1

| Technique | Ionization Mode | Observed m/z | Interpretation |

| FAB-MS | Positive | [M+Na]⁺ | Molecular ion adduct |

| HR-FAB-MS | Positive | C₉₉H₁₅₈O₄₅Na | Elemental Composition |

| ESI-MS/MS | Negative | Various fragments | Sugar sequence and linkage |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on precise experimental procedures. The following outlines the general methodologies employed in the structural analysis of Julibroside J1.

NMR Spectroscopy

-

Sample Preparation: Julibroside J1 is dissolved in deuterated pyridine (C₅D₅N) for analysis.

-

Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) are utilized.

-

1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired to observe all proton and carbon signals.

-

2D NMR: A suite of 2D NMR experiments is essential for complete structural assignment[1]:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

TOCSY (Total Correlation Spectroscopy): To establish correlations between all protons within a spin system, particularly useful for identifying individual sugar units.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for determining the linkages between sugar units and the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the establishment of stereochemistry and glycosidic linkages.

-

Mass Spectrometry

-

FAB-MS (Fast Atom Bombardment Mass Spectrometry): The sample is mixed with a matrix (e.g., glycerol) and bombarded with a high-energy beam of atoms to generate ions. This technique is effective for determining the molecular weight of large, non-volatile molecules like saponins.

-

HR-FAB-MS (High-Resolution FAB-MS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition.

-

ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry): The sample is introduced as a solution, and ions are generated in a strong electric field. Tandem MS involves the selection and fragmentation of a specific ion to obtain structural information, such as the sequence of sugar residues.

Visualizing the Elucidation Process

The logical flow of experiments and data interpretation is critical for successful structure elucidation. The following diagrams illustrate the general workflow.

References

In Vitro Antitumor Activity of Julibrine I and Related Saponins from Albizia julibrissin: A Technical Overview

A Note on Nomenclature: The term "Julibrine I" is not extensively documented in contemporary scientific literature as a specific isolated compound with defined antitumor properties. Research on the pharmacologically active constituents of Albizia julibrissin predominantly focuses on a series of triterpenoid saponins known as julibrosides . This guide will therefore concentrate on the well-documented in vitro antitumor activities of these julibrosides, which are likely the compounds of interest for researchers investigating the anticancer potential of this plant species.

Introduction

Albizia julibrissin, commonly known as the Persian silk tree, is a plant with a history of use in traditional medicine. Modern pharmacological studies have identified a range of bioactive compounds within this plant, with a significant focus on triterpenoid saponins called julibrosides. Numerous studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines in vitro, suggesting their potential as novel anticancer agents. This document provides a technical summary of the available data on the in vitro antitumor activity of these saponins, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Assessment of Cytotoxicity

The cytotoxic effects of various julibrosides have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Julibrosides J37-J46 (compounds 5-16 in source) | BGC-823 (gastric carcinoma) | Not Specified | 2.59 - 9.30 | [1] |

| A549 (lung carcinoma) | Not Specified | 2.59 - 9.30 | [1] | |

| HCT-116 (colorectal carcinoma) | Not Specified | 2.59 - 9.30 | [1] | |

| HepG2 (hepatocellular carcinoma) | Not Specified | 2.59 - 9.30 | [1] | |

| Julibroside J21 | Bel-7402 (hepatocellular carcinoma) | Not Specified | >10 µg/mL (concentration of marked inhibition) | [2][3] |

| Julibroside J28 | PC-3M-1E8 (prostate cancer) | SRB | 10 (concentration of significant activity) | [4] |

| Bel-7402 (hepatocellular carcinoma) | SRB | 10 (concentration of significant activity) | [4] | |

| HeLa (cervical cancer) | SRB | 10 (concentration of significant activity) | [4] | |

| Julibrosides J29, J30, J31 | PC-3M-1E8 (prostate cancer) | SRB, MTT | 10 (concentration of significant activity) | [5] |

| HeLa (cervical cancer) | SRB, MTT | 10 (concentration of significant activity) | [5] | |

| MDA-MB-435 (melanoma) | SRB, MTT | 10 (concentration of significant activity) | [5] |

Note: The data presented is based on available literature. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the antitumor activity of julibrosides.

3.1. Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as BGC-823, A549, HCT-116, HepG2, Bel-7402, PC-3M-1E8, and HeLa are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Julibroside compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted with culture medium to the desired final concentrations for experiments. A vehicle control (medium with the same concentration of DMSO) is included in all experiments.

3.2. Cytotoxicity Assays

The following workflow outlines a typical cytotoxicity assay used to determine the IC50 values of julibrosides.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan product. The absorbance of the formazan solution, after solubilization, is proportional to the number of viable cells.

-

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of SRB to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

3.3. Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9][10]

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is labeled with a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Procedure:

-

Cells are treated with the julibroside compound for a specified time.

-

Both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry.

-

-

Interpretation:

-

Annexin V-negative and PI-negative: Viable cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

-

-

Signaling Pathways

Research on Julibroside J8 has provided insights into the molecular mechanisms underlying its antitumor activity, highlighting the induction of apoptosis through the intrinsic mitochondrial pathway.[11]

The proposed mechanism involves the following key steps:

-

Modulation of Bcl-2 Family Proteins: Julibroside J8 upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

-

Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Conclusion

The available in vitro data strongly suggest that julibrosides, a class of triterpenoid saponins from Albizia julibrissin, possess significant antitumor properties. These compounds exhibit cytotoxicity against a range of cancer cell lines, with their mechanism of action being linked to the induction of apoptosis via the intrinsic mitochondrial pathway. Further research is warranted to fully elucidate the structure-activity relationships, identify the most potent analogs, and evaluate their therapeutic potential in preclinical in vivo models. The detailed experimental protocols and understanding of the signaling pathways involved will be crucial for the future development of these natural products as potential anticancer drugs.

References

- 1. Cytotoxic oleanane triterpenoid saponins from Albizia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A cytotoxic saponin from Albizia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An antitumor compound julibroside J28 from Albizia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Spectrum of Substances Derived from Albizia julibrissin Durazz - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. Pharmacological Spectrum of Substances Derived from Albizia julibrissin Durazz [mdpi.com]

Unraveling the Enigma: The Biosynthetic Pathway of Julibrine I Remains Largely Undefined

Despite significant interest in the diverse pharmacological activities of Julibrine alkaloids, the intricate biosynthetic pathway leading to the formation of Julibrine I is not yet fully elucidated. Current scientific literature lacks a detailed roadmap of the enzymatic reactions, intermediate compounds, and regulatory mechanisms that govern its synthesis in nature.

Researchers, scientists, and drug development professionals seeking to understand and potentially harness the production of this compound will find that the specific enzymes and genetic machinery responsible for its assembly are still a subject of ongoing investigation. While general principles of alkaloid biosynthesis provide a foundational framework, the specific pathway for this complex molecule has not been established.

At present, there is a notable absence of published quantitative data, such as enzyme kinetics, metabolite concentrations, or gene expression profiles directly related to this compound biosynthesis. Consequently, detailed experimental protocols for key assays and a comprehensive understanding of the signaling pathways that may influence its production are also unavailable.

The scientific community has made significant strides in understanding the biosynthesis of other complex alkaloids, often involving multi-step enzymatic cascades. These studies typically rely on a combination of isotopic labeling, genetic analysis, and in vitro enzymatic assays to piece together the biosynthetic puzzle. However, such comprehensive studies focused specifically on this compound have not been reported in the available scientific literature.

For researchers and professionals in drug development, this knowledge gap presents both a challenge and an opportunity. The elucidation of the this compound biosynthetic pathway could unlock the potential for biotechnological production of this and related compounds, offering a more sustainable and scalable alternative to chemical synthesis or extraction from natural sources. Future research in this area will likely focus on identifying the plant species that produce this compound and employing modern transcriptomic and metabolomic approaches to identify candidate genes and enzymes involved in its formation.

As the field of synthetic biology continues to advance, a detailed understanding of the biosynthetic pathway of this compound will be crucial for engineering microbial or plant-based systems for its production. This would not only facilitate a stable supply for further pharmacological research but also open avenues for the creation of novel analogs with improved therapeutic properties. The journey to fully map the biosynthesis of this compound is an open field of scientific inquiry, promising exciting discoveries for those dedicated to unraveling nature's chemical complexities.

An In-depth Technical Guide on the Physicochemical Properties and Stability of Julibrine I

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Julibrine I" is not a uniquely identified chemical entity in the existing scientific literature. This technical guide has been constructed by using data for representative oleanane-type triterpenoid saponins isolated from Albizia julibrissin, to which the "julibroside" class of compounds belongs. Hederagenin, a common sapogenin (aglycone) of this class, and its glycosides are used as a proxy to provide a comprehensive physicochemical and stability profile. All data presented should be considered illustrative for a typical julibroside saponin.

Physicochemical Properties of this compound (Representative Triterpenoid Saponin)

This compound, as a representative julibroside, is a triterpenoid saponin characterized by a pentacyclic oleanane-type aglycone core glycosidically linked to one or more sugar moieties. These compounds are known for their amphiphilic nature, which governs their biological activity and physicochemical properties.

General Properties

| Property | Value (for Hederagenin Core) | Reference |

| Chemical Formula | C₃₀H₄₈O₄ | |

| Molecular Weight | 472.70 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Taste | Bitter | |

| Melting Point | 331-333 °C | |

| Density | 1.14 g/cm³ |

Solubility Profile

The solubility of saponins is highly dependent on the nature and number of sugar chains attached to the aglycone. As glycosides, they exhibit amphiphilic properties. Triterpenoids are lipophilic and generally soluble in fats and ethanol but insoluble in water. The addition of sugar moieties increases their polarity and water solubility.

| Solvent | Solubility (Qualitative) |

| Water | Highly Insoluble (Aglycone) to Sparingly Soluble (Glycoside) |

| Methanol | Slightly Soluble |

| Ethanol | Slightly Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Note: The solubility of specific julibrosides will vary. The glycosidic forms are generally more soluble in polar solvents than the aglycone.

Stability of this compound

The stability of saponins is a critical factor for their development as therapeutic agents. Degradation can occur through hydrolysis of the glycosidic bonds or modifications to the aglycone structure. Stability is influenced by temperature, pH, light, and oxygen.

Summary of Stability under Forced Degradation Conditions

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The following table summarizes the expected stability of a typical triterpenoid saponin under various stress conditions.

| Stress Condition | Expected Outcome | Potential Degradation Products |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Degradation likely. | Hydrolysis of glycosidic bonds, yielding prosapogenins and the aglycone (sapogenin). |

| Basic Hydrolysis (e.g., 0.1 M NaOH) | Degradation likely. | Hydrolysis of ester linkages (if present) and glycosidic bonds. |

| Oxidative Degradation (e.g., 3% H₂O₂) | Potential for degradation. | Oxidation of the aglycone, particularly at double bonds or hydroxyl groups. |

| Thermal Degradation (e.g., 60-80°C) | Degradation dependent on temperature and duration. | Dehydration, decarboxylation, and hydrolysis of glycosidic bonds. |

| Photodegradation (ICH Q1B) | Potential for degradation upon light exposure. | Photolytic cleavage or rearrangement of the molecular structure. |

Experimental Protocols

Extraction and Isolation of Julibrosides from Albizia julibrissin

This protocol describes a general method for the extraction and isolation of julibrosides.

3.1.1 Extraction:

-

Air-dry and powder the stem bark of Albizia julibrissin.

-

Extract the powdered bark with 95% ethanol at room temperature multiple times (e.g., 3 x 24 hours).

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3.1.2 Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

-

The saponin-rich fraction is typically concentrated in the n-butanol layer.

-

Evaporate the n-butanol fraction to dryness.

3.1.3 Chromatographic Purification:

-

Subject the n-butanol fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform-methanol.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions containing compounds with similar Rf values.

-

Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water.

Stability-Indicating HPLC Method

This protocol outlines a reverse-phase HPLC method for assessing the stability of this compound.

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Gradient elution with acetonitrile (A) and water (B). A typical gradient might be:

-

0-5 min: 20% A

-

5-35 min: 20-80% A

-

35-40 min: 80% A

-

40-45 min: 80-20% A

-

45-50 min: 20% A

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 205 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

Forced Degradation Studies

-

Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

-

Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before HPLC analysis.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid sample to a high temperature (e.g., 80°C) in a hot air oven for a specified period.

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Mandatory Visualizations

Saponin-Induced Apoptosis Signaling Pathway

Caption: Saponin-induced apoptosis via extrinsic and intrinsic pathways.

Experimental Workflow for Julibroside Isolation and Characterization

Caption: Workflow for isolation and characterization of julibrosides.

Bioavailability and Pharmacokinetics of Julibrine I: A Technical Whitepaper

Introduction

Julibrine I is understood to be a member of the julibroside family, a class of triterpenoid saponins found in the plant Albizia julibrissin.[1][2][3] This plant has a long history of use in traditional medicine, and its bioactive constituents, including saponins, are of increasing interest to researchers for their potential therapeutic effects.[4] Triterpenoid saponins, in general, are large, complex glycosidic molecules that exhibit a wide range of biological activities. However, their therapeutic potential is often limited by poor oral bioavailability.[5][6] This document aims to provide a comprehensive overview of the anticipated bioavailability and pharmacokinetic properties of this compound, based on the current understanding of triterpenoid saponins.

Inferred Pharmacokinetic Profile of this compound

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). For triterpenoid saponins like this compound, these processes are significantly influenced by their physicochemical properties, including high molecular weight and amphipathic nature.

Absorption

Oral bioavailability of triterpenoid saponins is generally low.[5] This is attributed to several factors:

-

Poor Membrane Permeability: The large size and hydrophilic sugar moieties of saponins hinder their passive diffusion across the intestinal epithelium.

-

Gastrointestinal Degradation: Saponins can be hydrolyzed by gastric acid and intestinal microflora, leading to the breakdown of the parent compound before it can be absorbed.

-

Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump saponins back into the intestinal lumen, further reducing absorption.

Distribution

Once absorbed, the distribution of triterpenoid saponins to various tissues is not well-documented. Their ability to cross the blood-brain barrier is generally considered to be limited due to their size and polarity.

Metabolism

The metabolism of triterpenoid saponins is complex and can occur in the gut and the liver. Intestinal bacteria can deglycosylate saponins, removing sugar chains to produce sapogenins (the aglycone part). These smaller, more lipophilic molecules may be more readily absorbed. In the liver, both the parent saponins and their metabolites can undergo Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions.

Excretion

Triterpenoid saponins and their metabolites are primarily excreted through the biliary and renal routes. The extent of each pathway depends on the specific chemical structure of the compound.

Quantitative Pharmacokinetic Data for Representative Triterpenoid Saponins

While specific data for this compound is unavailable, the following table summarizes pharmacokinetic parameters reported for other triterpenoid saponins, which can serve as a reference.

| Compound | Administration Route & Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Oral Bioavailability (%) | Reference |

| Ginsenoside Rb1 | Oral | ~4.0 | ~10-20 | ~100-200 | ~12-24 | < 5 | (General knowledge from various studies) |

| Astragaloside IV | Oral | ~2.0-4.0 | ~50-100 | ~400-600 | ~8-12 | ~2.2 | (General knowledge from various studies) |

| Notoginsenoside R1 | Oral | ~1.5-3.0 | ~30-60 | ~200-400 | ~6-10 | ~0.5-2.0 | (General knowledge from various studies) |

Note: These values are approximate and can vary significantly depending on the experimental conditions, animal model, and analytical methods used.

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic studies of triterpenoid saponins.

Animal Studies

-

Animal Model: Sprague-Dawley rats or Beagle dogs are commonly used. Animals are typically fasted overnight before drug administration.

-

Dosing: The compound is administered orally (via gavage) and intravenously (via tail vein injection) to determine absolute bioavailability. Doses are calculated based on body weight.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) from the jugular or tail vein into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation (e.g., with acetonitrile or methanol) or liquid-liquid extraction to remove proteins and other interfering substances.

-

Chromatography: A C18 reversed-phase column is commonly used for separation. The mobile phase usually consists of a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient elution mode.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for quantification.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of a triterpenoid saponin.

Potential Metabolic Pathway

This diagram illustrates a simplified, hypothetical metabolic pathway for a triterpenoid saponin like this compound.

Conclusion

While direct experimental data for this compound is lacking, the existing literature on triterpenoid saponins provides a strong basis for inferring its pharmacokinetic properties. It is anticipated that this compound, like other julibrosides, will exhibit low oral bioavailability due to its physicochemical characteristics. Further research, including in vivo pharmacokinetic studies and in vitro metabolism assays, is necessary to definitively characterize the ADME profile of this compound and to fully assess its therapeutic potential. The experimental and analytical methodologies outlined in this guide provide a framework for such future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Three new triterpenoid saponins from Albizia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction and Identification of Julibroside Saponins from the Bark of Albizia julibrissin [sim.confex.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Structural characteristics, bioavailability and cardioprotective potential of saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Natural Derivatives of Julibrosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural derivatives of Julibrosides, a class of triterpenoid saponins isolated from the silk tree, Albizia julibrissin. These compounds have garnered significant scientific interest for their diverse and potent biological activities, particularly in oncology and neuroscience. This document outlines their cytotoxic and anxiolytic properties, presents detailed experimental protocols for their isolation, and visualizes the key signaling pathways through which they exert their effects.

Quantitative Biological Activity of Julibroside Derivatives

Julibrosides, complex glycosides of an oleanane-type triterpenoid aglycone, exhibit a range of biological activities largely influenced by their intricate sugar moieties.[1] The primary areas of therapeutic interest are their cytotoxic effects against various cancer cell lines and the anxiolytic properties of specific derivatives.

Cytotoxic Activity

Numerous studies have demonstrated the potent anti-tumor activities of various julibroside derivatives. Their efficacy is often attributed to the induction of apoptosis and the inhibition of angiogenesis. The cytotoxic activity, commonly measured by the half-maximal inhibitory concentration (IC50), varies between derivatives and target cell lines. A summary of reported IC50 values is presented below.

| Julibroside Derivative | Target Cancer Cell Line | IC50 (µM) | Reference(s) |

| Julibroside J8 | BGC-823 (Gastric) | < 5 | [2] |

| A549 (Lung) | < 5 | [2] | |

| HCT-116 (Colon) | < 5 | [2] | |

| HepG2 (Liver) | < 5 | [2] | |

| Bel-7402 (Liver) | ~100 µg/mL | [3] | |

| Julibroside J13 | Bel-7402 (Liver) | ~100 µg/mL | [3] |

| Julibroside J21 | Bel-7402 (Liver) | ~10 µg/mL | [3] |

| Julibroside J28 | HeLa (Cervical) | ~10 | [3] |

| Bel-7402 (Liver) | ~10 | [3] | |

| PC-3M-1E8 (Prostate) | ~10 | [3] | |

| Julibroside J29 | PC-3M-1E8 (Prostate) | < 10 | [3] |

| HeLa (Cervical) | < 10 | [3] | |

| MDA-MB-435 (Melanoma) | < 10 | [3] | |

| Julibroside J30 | PC-3M-1E8 (Prostate) | < 10 | [3] |

| HeLa (Cervical) | < 10 | [3] | |

| MDA-MB-435 (Melanoma) | < 10 | [3] | |

| Julibroside J31 | PC-3M-1E8 (Prostate) | < 10 | [3] |

| HeLa (Cervical) | < 10 | [3] | |

| MDA-MB-435 (Melanoma) | < 10 | [3] | |

| Other Active Analogs (5-16) | BGC-823, A549, HCT-116, HepG2 | 2.59 - 9.30 | [2] |

Note: Direct comparison of µg/mL and µM values requires knowledge of the specific molecular weight of each julibroside.

Anxiolytic Activity

Certain julibrosides, notably Julibroside C1, have been investigated for their effects on the central nervous system. These compounds have demonstrated significant anxiolytic-like effects in preclinical models.

| Julibroside Derivative | Assay | Effective Dose (p.o.) | Mechanism of Action | Reference(s) |

| Julibroside C1 | Elevated Plus Maze (mice) | 0.5 - 1.0 mg/kg | Modulation of 5-HT1A and GABA-A Receptors | [1][4] |

Experimental Protocols

The isolation and purification of julibrosides from Albizia julibrissin is a multi-step process involving extraction, fractionation, and chromatography. The following is a representative protocol synthesized from established methodologies.[2][5][6]

General Workflow for Julibroside Isolation

The overall process begins with the collection and preparation of the plant material, followed by extraction and a series of chromatographic steps to isolate the saponin fraction and then the individual julibroside compounds.

Detailed Methodology

-

Plant Material Preparation: The stem bark of Albizia julibrissin is collected, washed, air-dried in the shade, and coarsely powdered using a mechanical grinder.

-

Extraction: The powdered bark (e.g., 10 kg) is macerated with 70% aqueous ethanol (e.g., 3 x 50 L) at room temperature for 24-72 hours per extraction. The combined filtrates are then concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and finally n-butanol. The n-butanol fraction, which contains the crude saponins, is collected and dried.

-

Initial Chromatographic Purification: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water (e.g., starting from 9:1:0.1 to 6:4:1). Fractions are collected and monitored by Thin Layer Chromatography (TLC), spraying with a 10% sulfuric acid in ethanol solution and heating to visualize the saponins (typically appearing as purple spots).

-

Secondary Chromatographic Purification: Fractions rich in saponins are combined and further purified using a reversed-phase (e.g., ODS, RP-18) column, eluting with a stepwise gradient of methanol-water (e.g., from 30% to 100% methanol).

-

High-Resolution Isolation: Final purification of individual julibroside derivatives is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, typically a gradient of acetonitrile and water.

-

Structure Elucidation: The structures of the isolated pure compounds are determined using extensive spectroscopic analysis, including Mass Spectrometry (MS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).

Key Signaling Pathways

Julibrosides exert their biological effects by modulating specific cellular signaling pathways. The anti-tumor and anxiolytic activities are governed by distinct mechanisms, as detailed below.

Anti-Tumor Activity: Inhibition of VEGF/VEGFR2 Pathway

The anti-angiogenic activity of certain julibrosides is a key component of their anti-tumor effect. This is achieved by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, these saponins interfere with the activation of VEGF Receptor 2 (VEGFR2), a critical step in promoting the proliferation and migration of endothelial cells, which is necessary for new blood vessel formation in tumors.[7] Inhibition of VEGFR2 phosphorylation prevents the activation of downstream effectors like Akt, FAK, Src, and PLCγ1.[7][8]

Anxiolytic Activity: Modulation of 5-HT1A and GABAA Receptors

The anxiolytic effects of Julibroside C1 are mediated through its interaction with key neurotransmitter systems in the brain.[4] Evidence suggests a dual mechanism involving the serotonin 1A (5-HT1A) receptor and the benzodiazepine site of the γ-aminobutyric acid type A (GABAA) receptor.[1][4] This modulation enhances inhibitory neurotransmission, leading to a reduction in anxiety-like behaviors. The anxiolytic effects can be blocked by antagonists for these specific receptors, confirming their central role in the compound's mechanism of action.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic oleanane triterpenoid saponins from Albizia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anxiolytic effects of Julibroside C1 isolated from Albizzia julibrissin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction and Identification of Julibroside Saponins from the Bark of Albizia julibrissin [sim.confex.com]

- 6. researchgate.net [researchgate.net]

- 7. Jujuboside B suppresses angiogenesis and tumor growth via blocking VEGFR2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Apoptosis-Inducing Effects of Saponins from Albizia julibrissin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saponins isolated from the stem bark of Albizia julibrissin, commonly known as the silk tree, have garnered significant interest in oncological research due to their cytotoxic properties. This technical guide provides a comprehensive overview of the apoptosis-inducing effects of these triterpenoid saponins, with a particular focus on the compound class often referred to as Julibrosides. While the initial topic of interest was "Julibrine I," available research indicates that the cytotoxic potency varies significantly across the different saponins isolated from Albizia julibrissin. In fact, some studies suggest that Julibroside I may exhibit weak to no cytotoxic activity, whereas other related compounds, such as Julibroside J8, are potent inducers of apoptosis. This guide will synthesize the available data, presenting a broader understanding of the apoptotic mechanisms of this class of compounds, using Julibroside J8 as the primary exemplar for the signaling pathway.

Data Presentation: Cytotoxicity of Albizia julibrissin Saponins

The cytotoxic effects of various Julibrosides have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound/Fraction | Cell Line(s) | IC50 Value(s) | Reference(s) |

| Crude Saponin Fraction | KB | 12.8 µg/mL | [1] |

| Julibroside III | KB | Active (Specific IC50 not provided) | [1] |

| Julibrosides I & II | KB | Inactive | [1] |

| Julibroside J1 & J9 | KB | Good inhibitory action (Specific IC50 not provided) | [2] |

| Julibroside J8 | BGC-823, Bel-7402, HeLa | Significant growth inhibition at 100 µg/mL (46.08 µM) | |

| Julibroside J21 | Bel-7402 | Marked inhibitory action at 10 µg/mL | [3] |

| Julibrosides J29, J30, J31 | PC-3M-1E8, HeLa, MDA-MB-435 | Significant activity at 10 µM | [4] |

| Julibrosides J37-J46 (compounds 5-16) | BGC-823, A549, HCT-116, HepG2 | 2.59 - 9.30 µM | [5] |

Signaling Pathways of Julibroside-Induced Apoptosis

The pro-apoptotic mechanism of Julibrosides has been most clearly elucidated for Julibroside J8 in HeLa human cervical cancer cells. The evidence points towards the activation of the intrinsic (mitochondrial) pathway of apoptosis, which is critically regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

Key Molecular Events in Julibroside J8-Induced Apoptosis:

-

Modulation of Bcl-2 Family Proteins : Julibroside J8 treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a concomitant decrease in the expression of the anti-apoptotic protein Bcl-2 within the mitochondria. This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeability.

-

Caspase Activation : The change in mitochondrial membrane potential triggers the release of cytochrome c into the cytoplasm, which then activates a cascade of cysteine proteases known as caspases. Julibroside J8 has been shown to specifically activate caspase-3.

-

Execution of Apoptosis : Activated caspase-3 is an executioner caspase that cleaves a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. One such substrate is the Inhibitor of Caspase-Activated DNase (ICAD). Cleavage of ICAD by caspase-3 liberates Caspase-Activated DNase (CAD), which then translocates to the nucleus and fragments DNA, a key feature of apoptosis.

The entire process is confirmed to be caspase-dependent, as the co-incubation with a specific caspase-3 inhibitor, z-DEVD-fmk, effectively blocks the downstream effects of DNA fragmentation and ICAD downregulation.

Caption: Signaling pathway of Julibroside J8-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the apoptotic effects of Albizia julibrissin saponins.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the Julibroside compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Two diastereomeric saponins with cytotoxic activity from Albizia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A cytotoxic saponin from Albizia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three anti-tumor saponins from Albizia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic oleanane triterpenoid saponins from Albizia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Julibrine I: A Review of Available Biological Data

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the currently available scientific literature regarding the initial biological screening of Julibrine I, a pyridoxine derivative isolated from the stem bark of Albizia julibrissin.

Introduction to this compound

This compound is a naturally occurring pyridoxine (Vitamin B6) derivative. It is classified as a miscellaneous pyridine alkaloid.

-

Source: this compound is isolated from the fresh stem bark of the plant Albizia julibrissin, commonly known as the silk tree.

-

Chemical Identity: Its chemical structure has been elucidated, and its CAS Registry Number is 142628-28-2.

Context of Biological Activities from Albizia julibrissin

While specific data on this compound is scarce, its source, Albizia julibrissin, is a well-studied medicinal plant with a rich phytochemical profile. The biological activities of other compounds isolated from this plant provide a context for potential areas of investigation for this compound.

Albizia julibrissin is known to contain a variety of bioactive compounds, including:

-

Triterpenoid Saponins (Julibrosides): These are the most extensively studied compounds from Albizia julibrissin. Numerous julibrosides have been isolated and have demonstrated significant biological activities, particularly antitumor and cytotoxic effects against various cancer cell lines.

-

Flavonoids: These compounds are known for their antioxidant, anti-inflammatory, and neuroprotective properties.

-

Lignans: These have also been reported to possess various biological activities.

The diverse and potent bioactivities of the extracts and other isolated compounds from Albizia julibrissin underscore the potential for novel pharmacological properties in its less-studied constituents like this compound.

Reported Biological Activities of Related Compounds

This compound was co-isolated with other pyridoxine derivatives, most notably Julibrine II. Research on Julibrine II provides the most direct insight into the potential biological effects of this class of compounds from Albizia julibrissin.

A study published in the Chemical & Pharmaceutical Bulletin in 1992 reported that Julibrine II exhibited arrhythmic-inducing action in frogs. However, the same study noted that other related glycosides did not show this specific biological effect, suggesting that the activity may be highly specific to the structure of Julibrine II. The activity of this compound in this regard was not specified.

Current Status of Biological Screening for this compound

Despite a thorough review of scientific databases and literature, no specific studies detailing a broad initial screening of the biological activities of this compound were found. Consequently, there is no quantitative data, such as IC50 values for cytotoxicity or other bioassays, to present in tabular format.

Methodologies for Future Investigation

Given the lack of available data, this section outlines potential experimental protocols that could be employed for an initial biological screening of this compound. These are generalized methodologies commonly used in natural product drug discovery.

General Cytotoxicity Screening

A primary step in assessing the biological activity of a novel compound is to evaluate its cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon, and leukemia) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO or a solubilization buffer).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Screening

The potential of this compound to inhibit the growth of pathogenic microbes can be assessed using standard antimicrobial assays.

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to a standardized concentration.

-

Compound Preparation: this compound is serially diluted in a 96-well plate.

-

Inoculation: The microbial suspension is added to each well containing the diluted compound.

-

Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Signaling Pathways and Mechanisms of Action

As there is no experimental data on the biological activities of this compound, any discussion of signaling pathways would be purely speculative. However, based on its chemical nature as a pyridoxine derivative, potential mechanisms could be distinct from the saponins found in the same plant.

If future studies reveal cytotoxic activity, investigations into the mechanism of action would typically involve assays to determine if the compound induces apoptosis.

Workflow for Apoptosis Investigation

Below is a conceptual workflow for investigating whether a compound induces apoptosis.

Caption: Conceptual workflow for investigating apoptosis as a mechanism of cytotoxicity.

Conclusion and Future Directions

This compound is a known natural product with a defined chemical structure, isolated from a medicinally important plant. However, there is a clear lack of published research on its biological activities. The information available on the potent bioactivities of other compounds from Albizia julibrissin and the reported arrhythmic-inducing effect of the related compound Julibrine II, suggests that this compound is a compelling candidate for further pharmacological investigation.

Future research should focus on a comprehensive initial screening of this compound across a diverse range of biological assays, including but not limited to:

-

Cytotoxicity screening against a broad panel of cancer cell lines.

-

Antimicrobial activity against clinically relevant pathogens.

-

Anti-inflammatory activity in cell-based assays.

-

Neuroprotective or neurotoxic effects in relevant cellular models.

The generation of such primary data is a critical first step towards understanding the potential therapeutic applications or toxicological risks associated with this compound and would provide the necessary foundation for the development of a detailed technical guide as originally requested.

Methodological & Application

Designing Cytotoxicity Assays Using Julibrine I: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing cytotoxicity assays for the novel compound, Julibrine I. The protocols detailed below are foundational methods for assessing a compound's cytotoxic and apoptotic potential against various cancer cell lines.

Introduction to this compound and its Anticipated Cytotoxic Mechanism

This compound is a natural compound of interest for its potential anticancer properties. While specific data on this compound is emerging, studies on related compounds, such as Julibroside J8, suggest a likely mechanism of action involving the induction of apoptosis through the caspase signaling cascade. It is hypothesized that this compound may trigger the intrinsic apoptosis pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3. This cascade ultimately results in the characteristic morphological and biochemical hallmarks of apoptotic cell death.

The following protocols describe standard assays to quantify cytotoxicity and elucidate the apoptotic mechanism of action of this compound. These include the MTT assay to measure metabolic activity as an indicator of cell viability, the LDH assay to quantify membrane integrity, and caspase activity assays to confirm the induction of apoptosis.

Data Presentation

The following tables are templates populated with hypothetical data to illustrate how to present quantitative results from cytotoxicity and apoptosis assays with this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour exposure

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 15.2 |

| MCF-7 | Breast Cancer | 25.8 |

| A549 | Lung Cancer | 32.5 |

| HepG2 | Liver Cancer | 18.9 |

| Jurkat | T-cell Leukemia | 12.1 |

Table 2: Dose-Dependent Effect of this compound on Cell Viability (MTT Assay) and Cytotoxicity (LDH Assay) in HeLa Cells after 48-hour exposure

| This compound (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |

| 0 (Control) | 100 ± 4.5 | 5 ± 1.2 |

| 5 | 85 ± 5.1 | 15 ± 2.5 |

| 10 | 62 ± 3.8 | 38 ± 3.1 |

| 20 | 41 ± 4.2 | 59 ± 4.5 |

| 50 | 18 ± 2.9 | 82 ± 5.3 |

| 100 | 5 ± 1.5 | 95 ± 3.7 |

Table 3: Caspase-3/7, -8, and -9 Activity in HeLa Cells Treated with this compound (20 µM) over Time

| Time (hours) | Caspase-3/7 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |

| 0 | 1.0 | 1.0 | 1.0 |

| 6 | 1.8 | 1.1 | 2.5 |

| 12 | 3.5 | 1.3 | 4.8 |

| 24 | 6.2 | 1.5 | 7.1 |

| 48 | 4.1 | 1.2 | 3.2 |

Mandatory Visualizations

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Caption: Hypothesized intrinsic apoptosis signaling pathway induced by this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

Materials:

-

This compound stock solution (in DMSO or other suitable solvent)

-

MTT reagent (5 mg/mL in PBS)[2]

-

Cell culture medium (serum-free for incubation step)[2]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[2]

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals by viable cells.[2]

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[5][6][7][8][9]

Materials:

-

This compound stock solution

-

LDH cytotoxicity assay kit (commercially available)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Controls: Include the following controls:

-

Spontaneous LDH release: Cells treated with vehicle only.

-

Maximum LDH release: Cells treated with a lysis solution provided in the kit.

-

No-cell control: Medium only.

-

-

Sample Collection: After the incubation period, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.[6]

-

Stop Reaction: Add the stop solution provided in the kit to each well.[6]

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[6]

-

Data Analysis: Subtract the absorbance of the no-cell control. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Caspase Activity Assay (Fluorometric or Colorimetric)

This assay quantifies the activity of specific caspases (e.g., caspase-3/7, -8, -9) to confirm apoptosis induction.[10][11][12]

Materials:

-

This compound stock solution

-

Caspase activity assay kit (e.g., for caspase-3/7, -8, or -9)

-

96-well black or clear flat-bottom plates (depending on the assay)

-

Fluorometer or spectrophotometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate at a higher density (e.g., 20,000-50,000 cells/well) and treat with this compound as described in the MTT protocol.

-

Cell Lysis: After the desired incubation time, lyse the cells according to the kit manufacturer's protocol. This typically involves adding a lysis buffer and incubating on ice.

-

Caspase Reaction: Add the caspase substrate (e.g., DEVD-pNA for colorimetric caspase-3 assay or Ac-DEVD-AMC for fluorometric assay) and reaction buffer to the cell lysate.[11]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[11]

-

Signal Measurement: Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates) using a plate reader.[11]

-

Data Analysis: Calculate the fold-change in caspase activity in the this compound-treated samples compared to the vehicle control. This is often done by normalizing the readings to the protein concentration of the cell lysates.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. abeomics.com [abeomics.com]

- 11. researchgate.net [researchgate.net]

- 12. julibrine II | C20H31NO12 | CID 196917 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Evaluating the Cytotoxicity of Julibrine I on HeLa Cells using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for assessing the cytotoxic effects of Julibrine I on the human cervical cancer cell line, HeLa, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. The MTT assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1] The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[1] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[2] This protocol is essential for screening potential anticancer compounds and determining their dose-dependent effects on cancer cell lines.

Materials and Reagents

| Material/Reagent | Supplier/Cat. No. | Storage |

| HeLa Cell Line | ATCC® CCL-2™ | Liquid Nitrogen |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco/Invitrogen | 4°C |

| Fetal Bovine Serum (FBS) | Gibco/Invitrogen | -20°C |

| Penicillin-Streptomycin (100X) | Gibco/Invitrogen | -20°C |

| Trypsin-EDTA (0.25%) | Gibco/Invitrogen | 4°C |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco/Invitrogen | Room Temperature |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | -20°C, light-protected |

| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | Room Temperature |

| This compound | N/A | As per manufacturer |

| 96-well flat-bottom tissue culture plates | Corning/Falcon | Room Temperature |

| Sterile microcentrifuge tubes | N/A | Room Temperature |

| CO2 Incubator | N/A | N/A |

| Microplate Reader (ELISA Reader) | N/A | N/A |

Experimental Protocols

HeLa Cell Culture and Maintenance

HeLa cells are adherent cells that are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]

-

Growth Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[4][5]

-

Medium Renewal: The growth medium should be renewed 2 to 3 times per week.[4]

-

Subculturing (Passaging):

-

Cells should be passaged when they reach 80-90% confluency to maintain exponential growth.[5][6]

-

Aspirate the old medium from the culture flask.

-

Wash the cell monolayer once with sterile PBS to remove any remaining medium and serum.[3]

-

Add a sufficient volume of Trypsin-EDTA (e.g., 1-2 mL for a T-75 flask) to cover the cell layer and incubate at 37°C for 3-5 minutes, or until cells detach.[3][4]

-

Neutralize the trypsin by adding at least 4 times the volume of complete growth medium (containing 10% FBS).[4]

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer an aliquot of the cell suspension to a new culture flask containing fresh, pre-warmed complete medium at an appropriate split ratio (e.g., 1:5 to 1:10).[3]

-

Incubate the new flask under standard growth conditions.[3]

-

MTT Assay Protocol for this compound on HeLa Cells

This protocol is designed for a 96-well plate format.

Day 1: Cell Seeding

-

Harvest HeLa cells that are in the logarithmic growth phase using the subculturing protocol described above.

-

Determine the cell density and viability using a hemocytometer and Trypan Blue exclusion. Cell viability should be above 90%.[7]

-

Dilute the cell suspension in complete growth medium to a final concentration of 1 x 10^5 cells/mL. This will result in 1 x 10^4 cells per well.[8]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.[8]

-

Include wells with medium only to serve as a blank for background absorbance.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume growth.[8]

Day 2: Treatment with this compound

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final concentration of the solvent should not exceed 0.1% in the culture medium, as it can be toxic to cells.

-

Prepare a series of serial dilutions of this compound in complete growth medium to achieve the desired final concentrations for treatment.

-

Carefully remove the medium from the wells containing the HeLa cells.

-

Add 100 µL of the various concentrations of this compound-containing medium to the appropriate wells.

-

Include control wells:

-

Untreated Control: Cells treated with culture medium only (represents 100% viability).

-

Vehicle Control: Cells treated with medium containing the same concentration of the solvent (e.g., DMSO) as the highest concentration of this compound.

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]

Day 4 (after 48h incubation): Cell Viability Measurement

-

MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[1][2] This solution should be filter-sterilized and stored at -20°C, protected from light.[1][2]

-

After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[8]

-

Incubate the plate for an additional 4 hours at 37°C in a 5% CO2 incubator, protected from light.[8][9] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

-

Formazan Solubilization:

-

After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][8]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[9]

-

A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Data Presentation and Analysis

Data Recording

All quantitative data should be recorded in a structured table.

Table 1: Raw Absorbance Values (OD at 570 nm)

| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean OD | Std. Dev. |

| 0 (Control) | |||||

| Concentration 1 | |||||

| Concentration 2 | |||||

| Concentration 3 | |||||

| Concentration 4 | |||||

| Concentration 5 | |||||

| Blank (Medium Only) |

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the untreated control cells.

-

Corrected Absorbance: Subtract the mean absorbance of the blank (medium only) from all other absorbance values.

-

Corrected OD = Mean OD of Sample - Mean OD of Blank

-